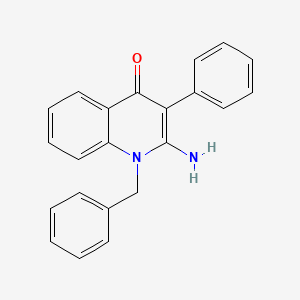

2-Amino-1-benzyl-3-phenylquinolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-benzyl-3-phenylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O/c23-22-20(17-11-5-2-6-12-17)21(25)18-13-7-8-14-19(18)24(22)15-16-9-3-1-4-10-16/h1-14H,15,23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDGRRJSMTUCMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=C2N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 1 Benzyl 3 Phenylquinolin 4 One and Analogues

Established Synthetic Pathways to Quinolin-4-one Ring Systems

The construction of the fundamental quinolin-4-one core is the primary challenge in synthesizing the target molecule. Various classical and contemporary methods have been developed, each with distinct advantages and limitations regarding substrate scope and regioselectivity.

Gould-Jacobs Cyclization and Related Annulation Strategies

The Gould-Jacobs reaction is a classical method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones). The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgdrugfuture.com This is followed by a thermal cyclization at high temperatures (often exceeding 250 °C), which can be facilitated by microwave irradiation to improve yields and shorten reaction times. wikipedia.orgnih.gov The initial product is a 4-hydroxyquinoline-3-carboxylate ester.

However, the standard Gould-Jacobs reaction is not directly applicable for the synthesis of 2-Amino-1-benzyl-3-phenylquinolin-4-one, as it inherently introduces a carboxylate or a related group at the C-3 position, not a phenyl group. drugfuture.com Subsequent removal of the ester and introduction of a phenyl group would require additional, often challenging, synthetic steps.

A related classical approach is the Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. thieme-connect.com While this method can introduce substituents at the C-2 position, placing a phenyl group at C-3 would require a specifically substituted β-ketoester (e.g., ethyl 2-phenylacetoacetate). Another classical method, the Niementowski quinoline (B57606) synthesis, reacts anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives. wikipedia.orgdrugfuture.com While versatile, achieving the specific 2-amino-3-phenyl substitution pattern via these routes is not straightforward and often requires multi-step procedures or custom starting materials.

Palladium-Catalyzed Carbonylative Cyclization and C-N Coupling Reactions

Modern transition-metal catalysis offers powerful and flexible routes to highly substituted quinolinones. Palladium-catalyzed reactions are particularly prominent, enabling the construction of the heterocyclic core with precise control over substitution.

One potent strategy involves the palladium-catalyzed, one-pot synthesis of polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes. nih.gov This approach could theoretically be adapted to produce the desired 2-amino-3-phenylquinolin-4-one scaffold. Another relevant method is the palladium-catalyzed intramolecular amidation of N-substituted-3,3-diarylacrylamides, which yields 4-arylquinolin-2(1H)-ones. nih.gov While this produces the 2-oxo isomer, it demonstrates the power of palladium catalysis in forming the quinolone ring via C-H activation.

A mild, one-pot synthesis of 2-substituted 4-quinolones has been developed via the sequential palladium-catalyzed amidation of 2′-bromoacetophenones followed by a base-promoted intramolecular cyclization (Camps cyclization). acs.org This highlights a modular approach where different amides can be used to install various C-2 substituents.

Furthermore, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are standard procedures for introducing amino groups onto aryl halides. nih.gov This reaction could be employed in a multi-step synthesis to install the 2-amino group onto a pre-functionalized quinolone precursor.

Transition Metal-Catalyzed Dehydrogenative Cyclization and Functionalization

Transition metals other than palladium also catalyze the formation of quinolinone rings. An efficient protocol for synthesizing 2-phenylquinolin-4(1H)-one derivatives involves the oxidative cyclization of 2′-aminochalcones using various transition-metal catalysts in the presence of an oxidizing agent like TEMPO. thieme-connect.com This method demonstrates the formation of a C2-phenyl substituted quinolone from an open-chain precursor.

Rhodium(III)-catalyzed [3+3] annulation reactions of N-nitrosoanilines with cyclopropenones have been reported as an approach to functionalized 4-quinolones. jst.go.jp Copper-catalyzed reactions are also prevalent. For instance, a copper-catalyzed three-component annulation using 2-bromoacylarenes, 2-iodoacetamide, and various nucleophiles provides access to functionalized 2-quinolones. researchgate.net While these examples may not directly produce the target molecule, they illustrate the breadth of transition-metal-catalyzed methods available for constructing the core quinolone structure with aryl substituents.

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2'-Amino chalcones | [Co(acac)₂]/TEMPO/TFA | 2-Phenylquinolin-4(1H)-one | 85% | thieme-connect.com |

| 2'-Bromoacetophenone, Acetamide | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-Methyl-4-quinolone | 94% | acs.org |

| 2'-Bromoacetophenone, Benzamide (B126) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-Phenyl-4-quinolone | 86% | acs.org |

| 2-Iodoaniline, Phenylacetylene | PdCl₂(PPh₃)₂, Mo(CO)₆, DBU | 2-Phenyl-4-quinolone | Not specified | google.com |

Oxidative Cyclization Approaches

Oxidative cyclization represents an efficient strategy for synthesizing quinolones, often proceeding with high atom economy. As mentioned previously, the cobalt-catalyzed oxidative cyclization of 2′-aminochalcones is a prime example of this approach, yielding 2-phenylquinolin-4(1H)-ones. thieme-connect.com The mechanism involves the generation of a radical intermediate, followed by cyclization and oxidation to the aromatic quinolone system.

Another approach involves the transition-metal-free oxidative annulation of anthranils and enaminones, which proceeds via a ring-opening/reconstruction pathway to afford 3-acylquinolines. mdpi.com While this produces a ketone at the C-3 position, it showcases the potential of using reactive intermediates like anthranils to construct the quinoline core under oxidative conditions. These methods are advantageous as they can often utilize simple starting materials and environmentally benign oxidants.

Targeted Introduction of Substituents for this compound

Once the core 2-amino-3-phenylquinolin-4-one structure is obtained, the final step is the introduction of the benzyl (B1604629) group at the N-1 position.

Strategies for Introducing the N-1 Benzyl Moiety

The N-alkylation of quinolones is a well-established transformation. The most common method involves the reaction of the N-H of the quinolone ring with an alkylating agent, such as benzyl bromide, in the presence of a base. mtu.edu Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). mtu.edunih.gov

It is important to note that quinolones are ambident nucleophiles, meaning alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. mdpi.com The selectivity is often dependent on the reaction conditions. Generally, polar aprotic solvents and strong, non-coordinating bases favor N-alkylation to produce the thermodynamically more stable N-alkylated product. acs.org In contrast, O-alkylation to form 4-alkoxyquinolines is often achieved using silver salts (e.g., Ag₂CO₃) or through specialized palladium-catalyzed methods. mdpi.comacs.org

Microwave-assisted synthesis can also be employed to accelerate N-alkylation reactions, often leading to shorter reaction times and improved yields. nih.govresearchgate.netscholarsresearchlibrary.com Furthermore, palladium-catalyzed N-benzylation has been developed, for instance, in the synthesis of 4-phenylquinazolinones from o-aminobenzamides and benzyl alcohols, showcasing a domino reaction that includes N-benzylation. acs.org

| Substrate | Reagent | Base/Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 3-(2-aminophenyl)quinazolin-4(3H)-one | Benzyl bromide | Cu(OAc)₂·H₂O, K₃PO₄ | DMF | N-Alkyl Benzimidazoquinazolinone | nih.gov |

| N-Boc-L-Serine | Benzyl bromide | NaH | DMF | N-Boc-O-benzyl-L-serine | mtu.edu |

| 2-Quinolinone | Benzyl bromide | (Uncatalyzed) | Dioxane | 1-Benzylquinolin-2(1H)-one (N-alkylation favored) | acs.org |

| 2-Quinolinone | Benzyl bromide | XantPhosPdCl₂ | Dioxane | 2-(Benzyloxy)quinoline (O-alkylation favored) | acs.org |

Approaches for the C-2 Amino Group Incorporation

The introduction of an amino group at the C-2 position of the quinolin-4-one scaffold is a critical step in the synthesis of the target molecule and its derivatives. Several synthetic routes can be employed to achieve this functionalization.

One common strategy involves the cyclization of appropriately substituted precursors where the amino group is already present in one of the starting materials. For instance, the reaction of anthranilamides (2-aminobenzamides) with reagents that provide the remaining atoms for the quinolinone ring can be an effective method. A notable approach involves the cyclization of phenacyl anthranilamide in the presence of acids like polyphosphoric acid to yield 3-amino-2-phenyl-4(1H)-quinolinones. acs.org While the positions of the amino and phenyl groups are reversed compared to the target compound, the underlying principle of using an amino-substituted aniline derivative as a key building block is relevant.

Another versatile method is the use of 2-aminobenzonitrile (B23959) as a starting material. The cyano group can be converted into an amino group at a later stage, or it can participate in cyclization reactions that directly form the 2-aminoquinolinone structure. For example, the reaction of 3,3-bis(methylthio)-2-cyano-N-phenylacrylamide with N-benzyl-2-cyanoacetamide leads to a highly functionalized pyridinone, demonstrating how cyano-activated methylene (B1212753) compounds can be used to construct complex heterocyclic systems containing an amino group. researchgate.net

Furthermore, direct amination of a pre-formed quinolinone ring is a potential, though often challenging, route. More commonly, the synthesis starts with precursors that facilitate the formation of the C-N bond. Classical named reactions for quinoline synthesis, such as the Camps cyclization, can be adapted. The Camps synthesis utilizes an o-acylaminoacetophenone and hydroxide (B78521) to form the quinoline ring system. wikipedia.org By selecting an appropriate N-protected o-aminoacetophenone and a suitable reaction partner, one could envision a pathway to a 2-amino substituted quinolinone.

The table below summarizes some precursor types used for incorporating the C-2 amino group.

Table 1: Precursor Strategies for C-2 Amino Group Incorporation| Precursor Type | General Strategy | Key Reaction Type | Reference |

|---|---|---|---|

| Anthranilamides | Cyclization with a C3 synthon | Acid-catalyzed cyclization/rearrangement | acs.org |

| o-Acylaminoacetophenones | Base-catalyzed intramolecular cyclization | Camps quinoline synthesis | wikipedia.org |

| 2-Aminobenzonitriles | Reaction with active methylene compounds followed by cyclization | Thorpe-Ziegler type condensation | researchgate.net |

Methods for the C-3 Phenyl Group Introduction

The installation of a phenyl group at the C-3 position of the quinolin-4-one core is another key synthetic challenge. The methods to achieve this can be broadly categorized into those that build the ring with the phenyl group already in place and those that introduce it onto a pre-existing quinolinone ring.

Building the ring system with the C-3 phenyl group is often more efficient. The Conrad-Limpach and Gould-Jacobs reactions are classical methods starting from anilines. wikipedia.orgnih.gov The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. To obtain a C-3 phenyl substituent, one would employ a phenyl-substituted β-ketoester, such as ethyl benzoylacetate. The initial condensation forms an enamine, which is then cyclized at high temperatures to yield the 4-quinolone.

Another powerful approach is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene group adjacent to a carbonyl. wikipedia.orgijpsjournal.com To introduce a C-3 phenyl group, one could react a 2-aminobenzaldehyde with a ketone like phenylacetyl-X (where X is a suitable activating group), or more commonly, react a 2-aminobenzophenone (B122507) with a compound like ethyl acetate (B1210297) under basic conditions.

Post-synthetic modification of a quinolinone ring at C-3 is also possible, typically through C-H activation or cross-coupling reactions. These modern methods offer alternative routes, particularly for creating libraries of analogs. Direct Csp²–H functionalization is a powerful tool for forming new C-C bonds in an atom-economical manner, and research has focused on the diversification of phenolic scaffolds, which shares principles applicable to quinolinones. rsc.org

The table below outlines key methods for introducing the C-3 phenyl group.

Table 2: Methodologies for C-3 Phenyl Group Introduction| Method | Key Reactants | Description | Reference |

|---|---|---|---|

| Conrad-Limpach Synthesis | Aniline and a phenyl-substituted β-ketoester (e.g., ethyl benzoylacetate) | Thermal cyclization of an intermediate enamine. | wikipedia.orgnih.gov |

| Friedländer Synthesis | 2-Aminobenzophenone and an active methylene compound (e.g., ethyl acetate) | Base- or acid-catalyzed condensation to form the quinoline ring. | ijpsjournal.com |

| C-H Functionalization | Pre-formed quinolinone and a phenylating agent | Direct coupling at the C-3 position, often using a metal catalyst. | rsc.org |

Multicomponent Reaction (MCR) Approaches for Quinolinone Synthesis

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules in a single step from three or more starting materials, which enhances efficiency and atom economy. rsc.org Several MCRs have been adapted for the synthesis of quinoline and quinolinone scaffolds.

The Doebner reaction, a variation of the Doebner-von Miller reaction, typically involves an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. wikipedia.orgthieme-connect.com By modifying the components, this reaction can be guided towards quinolinone structures. For example, using an N-benzylaniline, benzaldehyde, and a suitable three-carbon component could potentially lead to a structure resembling the target compound in a convergent manner.

The Ugi four-component reaction (Ugi-4CR) is another versatile MCR. While it typically produces α-acylamino amides, innovative applications have expanded its use to synthesize heterocyclic structures. A two-step protocol based on an Ugi-4CR has been developed for the rapid synthesis of diverse polycyclic quinazolinones, which are structurally related to quinolinones. acs.org This approach highlights the potential of using isocyanides, amines, aldehydes, and carboxylic acids in MCRs to build complex nitrogen-containing heterocycles.

Povarov-type reactions, which involve an aniline, a benzaldehyde, and an activated alkene, are also used for quinoline synthesis. wikipedia.org These reactions proceed via an imine formed from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with the alkene. While typically leading to tetrahydroquinolines, subsequent oxidation can yield the aromatic quinoline core. The versatility of MCRs allows for the incorporation of various functional groups, making them a promising strategy for generating diverse quinolinone libraries. rsc.org

Green Chemistry Principles in the Synthesis of Quinolinone Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of quinoline and quinolinone derivatives to create more sustainable and environmentally friendly methods. ijpsjournal.com

Key green strategies in quinolinone synthesis include:

Use of Greener Solvents: Traditional syntheses often use hazardous organic solvents. Green approaches prioritize the use of water, ethanol, or supercritical CO2, or eliminate the solvent entirely (solvent-free conditions). researchgate.netresearchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonication are used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.netnih.gov An efficient method for quinoline synthesis using microwave irradiation has been reported to produce a variety of derivatives in good yields. researchgate.net

Catalysis: The use of catalysts, especially heterogeneous or reusable catalysts, is a cornerstone of green chemistry. This avoids the use of stoichiometric amounts of hazardous reagents. nih.gov For example, a simple solvent-free, heterogeneous catalytic method has been developed for the Friedländer cyclization. researchgate.net Cellulose sulfuric acid has also been used as a biodegradable catalyst for MCRs to produce quinoline derivatives under solvent-free conditions. nih.gov

Atom Economy: MCRs are inherently green as they maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. rsc.org

These green methods not only reduce the environmental impact but also often provide economic benefits through increased efficiency and reduced waste treatment costs. acs.org The development of non-toxic and eco-friendly techniques is a major focus in the modern synthesis of pharmacologically important scaffolds like quinolones. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 2 Amino 1 Benzyl 3 Phenylquinolin 4 One and Precursors

Reaction Mechanism Elucidation for Quinolinone Ring Formation

The formation of the 2-amino-1-benzyl-3-phenylquinolin-4-one ring system can be rationalized through several established cyclization strategies, most notably a variation of the Camps cyclization. wikipedia.org This reaction typically involves the intramolecular condensation of an appropriately substituted o-acylaminoacetophenone. wikipedia.org

For the synthesis of this compound, a plausible precursor would be an N-benzyl-2-amino-N-(2-oxo-2-phenylethyl)benzamide derivative. The mechanism, proceeding under basic or acidic conditions, can be delineated as follows:

Enolate/Enol Formation: In the presence of a base, the α-carbon of the acetophenone (B1666503) moiety is deprotonated to form an enolate. Under acidic conditions, the ketone would tautomerize to its enol form.

Intramolecular Nucleophilic Attack: The nucleophilic enolate (or enol) then attacks the carbonyl carbon of the amide group. This intramolecular cyclization step leads to the formation of a six-membered ring intermediate.

Dehydration: The resulting hydroxyl group is subsequently eliminated as a water molecule, leading to the formation of a double bond and the aromatic quinolinone core. The stability gained from the extended conjugation of the final product drives this dehydration step.

An alternative approach involves the reaction of an anthranilic acid amide with a ketone, known as the Snieckus method, which is particularly useful for synthesizing 3-substituted quinolin-4-ones. nih.gov In this case, the condensation of an N-benzylated anthranilamide with a phenyl-substituted ketone would form an imine intermediate, which then undergoes base-promoted cyclization to yield the quinolin-4-one. nih.gov

A summary of potential precursors and the key mechanistic step is provided in the table below.

| Precursor Type | Key Intermediate | Driving Force |

| o-Acylaminoacetophenone | Enolate/Enol | Aromatization |

| N-Benzylated Anthranilamide and Ketone | Imine | Conjugation |

Role of Free Radical Pathways in Quinolinone Synthesis and Functionalization

While many quinolinone syntheses proceed through ionic mechanisms, free radical pathways can also play a significant role, particularly in certain cyclization and functionalization reactions. The involvement of radical species can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or through single-electron transfer (SET) processes, often mediated by transition metals or photochemical activation. nih.govbeilstein-journals.org

For instance, a hypothetical free-radical cyclization approach to a precursor of this compound could involve an o-haloaniline derivative. nih.gov A radical initiator could trigger the formation of an aryl radical, which then undergoes intramolecular cyclization.

Furthermore, the functionalization of the quinolinone ring can proceed via radical mechanisms. The interaction of quinone-like structures with metal ions has been shown to generate semiquinone radicals. nih.gov Chelation of a metal ion by the quinolinone could facilitate the formation of radical species, which can then react with other molecules. nih.gov For example, the generation of an aryl radical from an arylhydrazine in the presence of an oxidant like K₂S₂O₈ can lead to the arylation of a pre-existing 2-amino-1,4-naphthoquinone, a structurally related system. rsc.org This suggests that the phenyl group at the 3-position could potentially be introduced via a radical coupling reaction.

Experiments using radical traps such as TEMPO can help to elucidate whether a reaction proceeds through a free-radical pathway. researchgate.net The absence of inhibition by such traps would suggest an ionic mechanism is more likely. researchgate.net

Intramolecular Cyclization and Rearrangement Processes

Intramolecular cyclization is a cornerstone of quinolinone synthesis. The Camps cyclization, as previously discussed, is a prime example of an intramolecular aldol-type condensation. wikipedia.org The specific substitution pattern of the starting materials dictates the regiochemical outcome of the cyclization.

In the context of synthesizing this compound, an intramolecular cyclization of a precursor like an N-benzyl-2-(phenylacetylamino)benzamide would be a key step. The benzyl (B1604629) group on the nitrogen atom and the phenyl group on the acyl chain are crucial for obtaining the desired substitution pattern in the final product.

Rearrangement reactions can also occur during quinolinone synthesis. For example, under certain acidic conditions, intermediates can undergo rearrangements to yield different constitutional isomers. While not directly reported for the target molecule, related heterocyclic syntheses have shown that reaction conditions can be tuned to favor or suppress such rearrangements.

The table below outlines key features of intramolecular processes relevant to the synthesis of the target quinolinone.

| Process | Description | Key Factors |

| Intramolecular Aldol Condensation | The enolate of a ketone attacks an amide carbonyl within the same molecule. | Base/Acid catalyst, steric hindrance |

| Intramolecular Heck-type Reaction | A palladium-catalyzed reaction involving an aryl halide and an alkene within the same molecule. | Palladium catalyst, ligand, base |

| Rearrangements | Skeletal reorganization of an intermediate to form a more stable product. | Reaction conditions (acid/base, temperature) |

Catalyst-Specific Mechanistic Pathways in Quinolinone Synthesis

The synthesis of quinolinones, including this compound, can be significantly influenced by the choice of catalyst, with transition metals like palladium, copper, and nickel playing pivotal roles. nih.govresearchgate.netnih.gov

Palladium-Catalyzed Synthesis:

Palladium catalysts are widely used for C-C and C-N bond formation. nih.gov A plausible palladium-catalyzed route to the target molecule could involve the carbonylative annulation of an o-iodoaniline derivative with a terminal alkyne. nih.gov The general catalytic cycle for such a transformation involves:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide.

Alkyne Insertion: The alkyne coordinates to the Pd(II) complex and inserts into the Pd-aryl bond.

CO Insertion: Carbon monoxide inserts into the Pd-vinyl bond.

Reductive Elimination: The resulting acyl-palladium complex undergoes reductive elimination to form the quinolinone ring and regenerate the Pd(0) catalyst. nih.gov

Another palladium-catalyzed approach is the intramolecular amidation of N-substituted-3,3-diarylacrylamides, which can yield 4-arylquinolin-2(1H)-ones. nih.gov

Copper-Catalyzed Synthesis:

Copper catalysts are often employed for amination reactions. rsc.org A copper-catalyzed synthesis of this compound could involve the coupling of an o-haloacetophenone with a benzamide (B126) derivative, followed by an intramolecular cyclization. The mechanism for the copper-catalyzed amination is thought to proceed via either oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, or through the formation of a copper-amide complex that then reacts with the aryl halide. rsc.org

Nickel-Catalyzed Synthesis:

Nickel catalysts can also facilitate the synthesis of quinolinone derivatives. For example, a nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols can produce quinazolin-4(3H)-ones, a related heterocyclic system. nih.gov A similar strategy could potentially be adapted for the synthesis of quinolin-4-ones.

The choice of catalyst and ligands can significantly impact the efficiency, regioselectivity, and functional group tolerance of the reaction.

| Catalyst System | Typical Precursors | Key Mechanistic Steps |

| Palladium(0)/Ligand | o-Iodoaniline, Alkyne, CO | Oxidative Addition, Insertion, Reductive Elimination nih.gov |

| Copper(I)/Base | o-Haloacetophenone, Amide | Oxidative Addition or Amide Complex Formation rsc.org |

| Nickel(II)/Ligand | o-Aminobenzamide, Alcohol | Dehydrogenative Coupling nih.gov |

Computational and Theoretical Chemistry Studies of 2 Amino 1 Benzyl 3 Phenylquinolin 4 One

Quantum Chemical Calculations of Quinolinone Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules at the electronic level. These calculations allow for a detailed examination of the quinolinone framework, providing a basis for understanding its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By approximating the exchange-correlation energy, DFT methods like B3LYP can accurately predict the optimized geometry, bond lengths, and bond angles of molecules.

The introduction of substituents, such as the benzyl (B1604629) and phenyl groups in 2-amino-1-benzyl-3-phenylquinolin-4-one, significantly impacts the molecule's geometry and electronic distribution. DFT calculations can precisely quantify these effects. For example, studies on other substituted quinolines have shown that modifications with groups like chlorine atoms or hydroxyl moieties lead to predictable changes in bond lengths and the delocalization of π-electrons across the heterocyclic core. arabjchem.org

Table 1: Representative DFT-Calculated Structural Parameters for a Quinoline (B57606) Derivative This table presents illustrative data from a related quinoline system to demonstrate typical DFT outputs.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C4-N7 | 1.3608 |

| Bond Length | C8-N7 | 1.3190 |

| Bond Angle | N2–C8–C7–N1 | 178.76° |

| Bond Angle | C7–N1–C4–C3 | -174.49° |

| Data adapted from studies on related quinoline Schiff base compounds. nih.gov |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide critical insights into a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor for chemical reactivity and kinetic stability. rsc.org A smaller gap suggests that a molecule is more polarizable and reactive, facilitating intramolecular charge transfer. rsc.org

In the context of quinolinone systems, FMO analysis helps predict how the molecule will behave in chemical reactions. nih.govresearchgate.netresearchgate.net DFT calculations reveal that for many quinoline derivatives, the HOMO is typically delocalized across the entire π-system, while the LUMO's distribution can be influenced by the nature and position of substituents. researchgate.net For example, computational studies on quinoline oligoamides have shown that folding and substituent effects can alter the localization of the HOMO, thereby dictating the regioselectivity of electrophilic reactions. nih.gov This type of analysis is essential for predicting how this compound might react. The electron-donating amino group and the extensive conjugation from the phenyl and benzyl groups are expected to significantly influence the HOMO and LUMO energy levels.

Table 2: Illustrative FMO Data for Substituted Quinoline Derivatives This table shows representative HOMO, LUMO, and energy gap values from related heterocyclic systems to exemplify the data obtained from FMO analysis.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline Derivative 1 | -6.1375 | -1.8057 | 4.3318 |

| Quinoline Derivative 2 | -5.98 | -2.36 | 3.62 |

| Quinoline Derivative 3 | -6.21 | -2.11 | 4.10 |

| Data are representative values sourced from computational studies on various heterocyclic and quinoline-like molecules. researchgate.netresearchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the molecular wavefunction into localized orbitals, such as lone pairs and bonds, allowing for the study of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. scirp.org The stabilization energy (E²) associated with these donor-acceptor interactions quantifies their significance. scirp.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying regions that are rich or poor in electrons, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. arabjchem.orgresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, such as those around electronegative atoms like oxygen or nitrogen, which are favorable for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient, often found around hydrogen atoms, and are targets for nucleophiles. arabjchem.orgresearchgate.net

For the this compound scaffold, the MEP map would likely show a significant negative potential around the carbonyl oxygen at the 4-position, making it a primary site for hydrogen bonding and electrophilic interactions. The nitrogen of the amino group would also represent an electron-rich center. The aromatic rings and the hydrogen atoms of the amino group would exhibit positive potential. This information is critical for predicting non-covalent interactions, such as those occurring in a biological receptor's active site. researchgate.net

Molecular Docking Studies of this compound and Analogues

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. This method is indispensable in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-receptor recognition.

Molecular docking simulations place a ligand, such as this compound, into the binding site of a receptor and calculate a score that estimates the binding affinity. mdpi.comnih.gov The results provide detailed insights into the binding mode, identifying key interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking.

Quinoline and quinazolinone derivatives are known to exhibit a wide range of biological activities and have been the subject of numerous docking studies. nih.govnih.govresearchgate.net For example, docking studies of benzyl-modified 8-hydroxyquinolines against the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis revealed binding energies and specific interactions that explained their antitubercular activity. researchgate.net Similarly, novel 3-benzyl-4(3H)quinazolinone analogues have been docked into the ATP binding site of EGFR-tyrosine kinase, showing binding modes comparable to known inhibitors like erlotinib. nih.gov

For this compound, docking studies would be crucial to hypothesize its potential biological targets. The structural features—a hydrogen bond donor (amino group), a hydrogen bond acceptor (carbonyl oxygen), and multiple aromatic rings (benzyl and phenyl groups)—provide numerous opportunities for interaction within a protein's active site. The phenyl and benzyl groups can engage in hydrophobic and π-π stacking interactions, while the amino and carbonyl groups can form critical hydrogen bonds with amino acid residues. csic.es These simulations are foundational for identifying potential lead compounds and guiding further synthetic modifications to improve binding affinity and selectivity. mdpi.com

Table 3: Representative Molecular Docking Results for Quinoline/Quinazolinone Analogues This table provides illustrative data from docking studies of related compounds to demonstrate typical outputs, including binding scores and key interacting residues.

| Compound | Target Protein | Binding Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Benzylated 8-hydroxyquinoline | InhA | -8.6 | Tyr158, Met199 | Hydrogen Bond, Hydrophobic |

| 3-Benzyl-quinazolinone analogue | EGFR-TK | -9.2 | Met793, Thr790 | Hydrogen Bond, π-Alkyl |

| Dihydroisoquinoline derivative | MAO-B | -8.9 | Tyr398, Tyr435 | π-π Stacking |

| Data are representative values sourced from docking studies on analogous heterocyclic systems. mdpi.comnih.govresearchgate.net |

Binding Energy Calculations and Affinity Prediction

Computational chemistry provides powerful tools to predict how strongly a ligand, such as a this compound derivative, will bind to its biological target, typically a protein or enzyme. This prediction is crucial for prioritizing compounds in drug discovery. The primary methods employed for this purpose are molecular docking and binding free energy calculations.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The output of a docking simulation is a "binding score," which is a numerical value that estimates the binding affinity. For instance, in studies of related quinoline and isoquinoline (B145761) derivatives, molecular docking was used to predict their binding modes and affinities as potential antimicrobial agents. nih.gov Similarly, docking studies on quinolinone derivatives designed as multifunctional inhibitors for Alzheimer's disease revealed interactions with both the catalytic and peripheral sites of the target enzyme. nih.gov

Table 1: Example Binding Energy Data for Related Heterocyclic Compounds

| Compound Class | Target | Method | Predicted Binding Energy/Score | Reference |

|---|---|---|---|---|

| Polyfunctionalized Pyridine | hσ1 Receptor | Molecular Modeling | -11.2 kcal/mol | csic.es |

| 2-Aminoquinolines | Dihydropteroate synthase | Molecular Docking | - | nih.gov |

| Quinolinone Derivatives | Acetylcholinesterase | Molecular Modelling | - | nih.gov |

In Silico Screening and Virtual Ligand Design Strategies

In silico screening and virtual ligand design are essential strategies for identifying novel and potent drug candidates from large chemical libraries. These methods leverage computational models to predict the activity of unsynthesized compounds, saving significant time and resources. For quinolinone derivatives, both ligand-based and structure-based approaches are common.

Ligand-based design is employed when the 3D structure of the biological target is unknown. This approach relies on the information from a set of known active molecules. A prominent technique is the three-dimensional quantitative structure-activity relationship (3D-QSAR). biointerfaceresearch.com In this method, a series of related compounds, such as quinoline derivatives, are analyzed to build a model that correlates their structural features with their biological activity. nih.govuaeu.ac.ae The resulting models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic charges are favorable or unfavorable for activity. nih.govbiointerfaceresearch.com Researchers use these maps to rationally design new derivatives with enhanced potency. nih.govresearchgate.net For example, this approach was used to analyze 33 quinoline-based compounds to understand their anti-gastric cancer activity, leading to the design of five new, more potent compounds. nih.govuaeu.ac.ae

Pharmacophore modeling is another powerful ligand-based technique. A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific target. This model can then be used as a query to screen large databases for compounds that match the pharmacophore, thereby identifying potential new hits. mdpi.com This strategy has been successfully used to identify novel inhibitors for targets like the GLI1 protein and HIV reverse transcriptase from databases of commercially available or in-house compounds. mdpi.comnih.gov

Structure-based virtual screening is used when the 3D structure of the target protein is available. This method involves docking large numbers of compounds into the target's binding site to identify those that fit well both sterically and electrostatically. mdpi.com

Conformational Analysis and Stereodynamics of Quinolinone Derivatives

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis involves studying the different spatial arrangements of atoms (conformations) that a molecule can adopt and their relative energies. The quinoline nucleus itself is a relatively rigid bicyclic system, but the substituents at positions 1, 2, and 3 introduce significant conformational flexibility. youtube.com

The benzyl group at the N1 position and the phenyl group at the C3 position can rotate around their single bonds, leading to a multitude of possible conformations. The specific orientation of these aromatic rings can dramatically influence how the molecule fits into a receptor's binding pocket. Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to determine the most stable (lowest energy) conformations.

Understanding the stereodynamics—how the molecule moves and changes shape over time—is also crucial. Molecular dynamics (MD) simulations can track the atomic motions of the quinolinone derivative, often in a simulated aqueous environment or in complex with its biological target. nih.govnih.gov These simulations provide insights into the molecule's preferred conformations and its ability to adapt its shape to bind effectively. For instance, kinetic and molecular modeling studies of certain quinolinone derivatives have shown they can act as mixed-type inhibitors, interacting with multiple sites on an enzyme simultaneously, a feat that depends on the molecule's ability to adopt a specific conformation. nih.gov The alignment of multiple quinoline derivatives to build a 3D-QSAR model also inherently relies on an understanding of their relevant bioactive conformations. biointerfaceresearch.com

Computational Prediction of ADMET Properties

A promising drug candidate must not only be potent but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Predicting these properties early in the drug discovery process is vital to reduce late-stage failures. nih.gov A variety of computational models and software tools are available to estimate these characteristics for compounds like this compound. researchgate.netnih.gov

These prediction tools are often based on Quantitative Structure-Property Relationship (QSPR) models or machine learning algorithms that have been trained on large datasets of compounds with known experimental ADMET values. nih.govmdpi.com Researchers can input the structure of a novel compound and receive predictions for a range of properties. Web-based platforms like SwissADME and ADMETLab 2.0 are widely used for this purpose. nih.gov

Key properties that are typically predicted include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess how well a compound might be absorbed from the gut. nih.gov

Distribution: Predictions for blood-brain barrier (BBB) penetration are critical for drugs targeting the central nervous system, while plasma protein binding (PPB) affects the amount of free drug available to act on its target. nih.govnih.gov

Toxicity: Various toxicity endpoints can be predicted, such as potential for cardiotoxicity (e.g., hERG inhibition), mutagenicity (e.g., Ames test), or carcinogenicity. mdpi.comnih.gov

Table 2: Common ADMET Properties and Predictive Computational Methods

| ADMET Property | Description | Common Predictive Method/Tool | Reference |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Predicts oral absorption | QSAR models, BOILED-egg method (SwissADME) | nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Predicts ability to cross into the brain | QSAR models, Machine Learning (vNN-ADMET) | nih.govnih.gov |

| Caco-2 Permeability | In vitro model for intestinal absorption | QSAR models, Graph-based models (ADMETLab) | nih.gov |

| hERG Inhibition | Indicator of potential cardiotoxicity | Classification models (Machine Learning) | mdpi.com |

| Mutagenicity (Ames Test) | Predicts potential to cause DNA mutations | Classification models (Machine Learning) | mdpi.com |

Structure Activity Relationship Sar Studies of 2 Amino 1 Benzyl 3 Phenylquinolin 4 One Derivatives

Systematic Modification of the Quinolinone Core and Substituents

The quinolinone scaffold serves as a versatile template for developing biologically active compounds. SAR studies have revealed that substitutions at the N-1, C-2, C-3, and other positions on the quinoline (B57606) ring system are critical determinants of the molecule's pharmacological profile.

The substituent at the N-1 position of the quinolinone ring is essential for biological activity. youtube.comslideshare.net While simple alkyl groups can confer activity, the introduction of an aryl or benzyl (B1604629) group at this position often leads to a significant enhancement in potency. slideshare.netnih.gov

The nature of the N-1 substituent can also influence the spectrum of activity. For antibacterial quinolones, aryl substitution at the N-1 position is associated with consistent activity. slideshare.net In a series of 4-quinolone derivatives, N-propylation was a key step in generating the final active compounds. nih.gov The substitution of the N-1 position with bulkier groups, such as a cyclopropyl (B3062369) group, has been found to be more advantageous for activity than smaller groups like an ethyl group. nih.gov This suggests that the N-1 position interacts with a specific pocket in the biological target where steric bulk and aromaticity can be favorably accommodated.

Table 1: Effect of N-1 Substitutions on Biological Activity

| N-1 Substituent | Core Scaffold | Observed Biological Activity | Reference |

|---|---|---|---|

| Cyclopropyl | Quinolin-4-one | Increased anticancer activity compared to ethyl | nih.gov |

| Substituted Phenyl | Quinolin-4-one | Beneficial for anticancer activity | nih.gov |

| Benzyl | Quinazolin-4(3H)-one | Cytotoxicity against cancer cell lines (e.g., SW620, PC-3) | nih.gov |

| Propyl | 4-Quinolone | Essential for antibacterial activity in synthesized series | nih.gov |

The C-2 position of the quinolinone scaffold is another critical site for modification. The introduction of an amino group at this position can significantly modulate the compound's properties. For instance, incorporating amino groups into the quinoline nucleus is a strategy to enhance water solubility, which may in turn boost antibacterial activity by improving bioavailability and interaction with bacterial targets. nih.gov

SAR studies on related quinoxaline (B1680401) analogues showed that C-2 amine substitution led to compounds with good to moderate antibacterial activity against Gram-positive bacteria like S. aureus and B. subtilis. nih.gov This suggests that the C-2 amino group can act as a key pharmacophoric feature. In some quinoline series, alkyl groups at the C-2 position were found to be more beneficial for antineoplastic activity than aryl groups, indicating that the size and nature of the substituent are important. nih.gov Recent research has also explored the C-2 functionalization of quinoline-N-oxides through amidation, creating novel analogues for biological screening. rsc.org The ability of the C-2 amino group to form hydrogen bonds and its influence on the electronic properties of the quinolinone ring are likely key to its role in biological activity.

Table 2: Antibacterial Activity of C-2 Amine-Substituted Quinoxaline Analogues

| Compound | C-2 Substituent | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. B. subtilis | Reference |

|---|---|---|---|---|

| 5p | -NH-(CH₂)₂-N(CH₃)₂ | 4 | 8 | nih.gov |

| 5m | -NH-(CH₂)₂-OH | 16 | 32 | nih.gov |

| 5e | -NH-CH₂-Ph | 32 | 64 | nih.gov |

The C-3 phenyl group is a defining feature of this compound class, and its orientation and substitution pattern are paramount for activity. It is generally believed that the substituent at the C-3 position should be coplanar with the quinoline ring to ensure proper binding to the target. nih.gov

In a study of 3-arylisoquinolones as inhibitors of human carboxylesterase 2A (hCES2A), specific substitutions on the C-3 aryl ring were found to be optimal for potency. nih.gov A compound featuring a 4-(benzyloxy)-3-methoxyphenyl group at the C-3 position exhibited potent inhibitory effects with an IC₅₀ of 0.68 μM. nih.gov This highlights that electron-donating groups and larger hydrophobic moieties on the C-3 phenyl ring can significantly enhance binding affinity. Further exploration of pyridopyrimidine analogues revealed the existence of a flat pocket in the target's active site that is occupied by the C-3 phenyl substituent. drugdesign.org Within this series, a 3,5-dimethoxy analog demonstrated a substantial improvement in activity, with an IC₅₀ of 60 nM, reinforcing the importance of methoxy (B1213986) groups on the phenyl ring. drugdesign.org These findings indicate that the C-3 phenyl ring and its substituents are deeply involved in the ligand-receptor interaction, likely through hydrophobic and electronic complementarity.

Modifications to the core quinoline ring system itself provide another avenue for optimizing biological activity. Specific substitutions at positions C-5, C-6, C-7, and C-8 have been shown to have a profound impact.

C-5 Position: Substitution at the C-5 position can affect the molecule's ability to penetrate cells and bind to its target. nih.gov The introduction of a small amino group at C-5 has been shown to increase activity, particularly against Gram-positive bacteria. slideshare.net

C-6 Position: A fluorine atom at the C-6 position is considered an optimal substituent for enhancing antimicrobial activity. youtube.comnih.gov This substitution greatly improves cell wall penetration by increasing the lipophilicity of the molecule. youtube.com

C-7 Position: The C-7 position is a versatile site for modification that can enhance the spectrum of activity. youtube.com This position is often responsible for direct interaction with biological targets like topoisomerase II. nih.gov The introduction of aromatic rings, such as piperazine (B1678402) or pyrrolidine, at C-7 can improve antitumor and antibacterial properties. slideshare.netnih.gov

C-8 Position: A methoxy group at the C-8 carbon atom has been shown to be beneficial for the antitumor properties of quinolin-4-ones. nih.gov

Table 3: Summary of Quinoline Ring Substituent Effects

| Position | Favorable Substituent | Effect on Activity | Reference |

|---|---|---|---|

| C-5 | Amino group | Increases activity against Gram-positive bacteria | slideshare.netnih.gov |

| C-6 | Fluorine | Significantly enhances antimicrobial activity and cell penetration | youtube.comnih.gov |

| C-7 | Piperazine/Aromatic rings | Improves antitumor properties and spectrum of activity | slideshare.netnih.gov |

| C-8 | Methoxy group | Improves antitumor properties | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. ptfarm.pl For quinolinone derivatives, QSAR studies provide valuable insights into the physicochemical properties that drive their therapeutic effects, guiding the design of more potent molecules. nih.govrsc.org

Various 2D and 3D-QSAR methods have been applied to quinoline-based compounds. nih.govmdpi.com 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models. rsc.org These models analyze the steric and electrostatic fields around the molecules to determine how these properties relate to activity. For a series of quinazolinone derivatives, a CoMFA model was successfully constructed to guide the future design of antitumor agents. rsc.org

QSAR studies on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis identified van der Waals volume, electron density, and electronegativity as pivotal descriptors for antituberculosis activity. nih.gov 2D-QSAR models, often built using methods like Genetic Function Approximation with Multiple Linear Regression (GFA-MLR), have identified specific topological and electronic descriptors that play a key role in the antimalarial activity of quinolinyl hydrazones. nih.govptfarm.pl These models help to quantify the contributions of different structural features, saving resources and accelerating the drug development process. ptfarm.pl The statistical validation of these models, using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), ensures their robustness and predictive power. nih.govnih.gov

Ligand Efficiency and Physicochemical Parameters in SAR Optimization

In modern drug discovery, optimizing potency alone is insufficient. Key metrics like ligand efficiency (LE) and lipophilic efficiency (LLE or LiPE) are used to assess the quality of a compound by relating its potency to its physicochemical properties. wikipedia.orgsciforschenonline.org

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom of a molecule. It helps identify compounds that achieve high potency with a relatively small size, which is a desirable trait for lead compounds. core.ac.uknih.gov

Lipophilic Efficiency (LLE or LiPE) is calculated by subtracting the compound's lipophilicity (logP or logD) from its potency (pIC₅₀ or pEC₅₀). wikipedia.orgsciforschenonline.org This metric is crucial because high lipophilicity, while sometimes increasing potency, can also lead to poor solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.orgnih.gov An ideal drug candidate increases in potency without a corresponding large increase in lipophilicity, thus having a high LLE value. sciforschenonline.org For a set of P-glycoprotein inhibitors, LLE values were used to identify derivatives with the best activity-to-lipophilicity ratio for further optimization. nih.gov

Other fundamental physicochemical parameters are also critical in the SAR optimization of quinolinones. frontiersin.org Properties such as water solubility (logS), the acid-base dissociation constant (pKa), molecular weight, and polar surface area govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. frontiersin.orgnih.gov For example, the introduction of amino groups can improve water solubility and thus bioavailability. nih.gov Computational tools and theoretical approaches like Density Functional Theory (DFT) are often used to predict these properties and understand how structural modifications influence them, facilitating the rational design of quinolinone derivatives with balanced potency and drug-like characteristics. nih.govmdpi.com

An in-depth analysis of the biological activities and molecular mechanisms of 2-Amino-1-benzyl-3-phenylquinolin-4-one and its related derivatives reveals significant potential in oncology and neuropharmacology. This article delineates the in vitro antiproliferative effects, cell cycle modulation, and apoptosis induction in cancer cells, alongside its inhibitory actions on key enzymes such as Monoamine Oxidases and Acetylcholinesterase.

Future Directions and Research Perspectives on 2 Amino 1 Benzyl 3 Phenylquinolin 4 One

Development of Novel and Efficient Synthetic Methodologies

The synthesis of the quinolin-4-one core is well-established, with several classical methods such as the Conrad-Limpach and Gould-Jacobs reactions being widely used. nih.gov However, these often require harsh conditions. Modern approaches focus on milder and more efficient transition-metal-catalyzed and multicomponent reactions. nih.govnih.govresearchgate.net

The development of novel synthetic routes for 2-Amino-1-benzyl-3-phenylquinolin-4-one could focus on one-pot procedures that combine the formation of the quinolinone ring with the introduction of the amino, benzyl (B1604629), and phenyl substituents. Multi-component reactions (MCRs) are particularly attractive for their efficiency and atom economy. researchgate.netnih.gov For instance, a potential MCR could involve an aniline (B41778) derivative, a benzaldehyde, a phenyl-containing active methylene (B1212753) compound, and a source of the amino group, potentially catalyzed by a transition metal or an organocatalyst. researchgate.netnih.gov

Recent advancements in C-H activation and oxidative annulation strategies also present exciting opportunities for the synthesis of complex quinoline (B57606) derivatives. mdpi.com These methods could allow for the direct and regioselective introduction of the phenyl and benzyl groups onto a pre-formed 2-aminoquinolin-4-one core, or vice-versa.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity. researchgate.netnih.gov | Optimization of reaction conditions for complex substrates, control of regioselectivity. |

| Transition-Metal Catalysis | High efficiency, broad substrate scope, potential for asymmetric synthesis. nih.govnih.gov | Catalyst cost and toxicity, removal of metal residues from the final product. |

| C-H Activation/Functionalization | Direct and regioselective introduction of substituents, reduced number of synthetic steps. mdpi.com | Harsh reaction conditions may be required, functional group tolerance can be a limitation. |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. nih.gov | Limited substrate scope, potential for side reactions. |

Integration of Advanced Computational and Experimental Approaches for Rational Design

Rational drug design, integrating computational and experimental methods, is crucial for accelerating the discovery and optimization of new therapeutic agents. nih.gov For this compound, computational tools can play a significant role in predicting its physicochemical properties, potential biological targets, and binding modes.

Molecular docking studies can be employed to screen virtual libraries of quinolinone derivatives against various protein targets, helping to identify potential biological activities. nih.govajchem-a.commdpi.com For example, docking simulations could predict the binding affinity of this compound to the active sites of kinases, proteasomes, or other enzymes implicated in disease. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of quinolinone derivatives with their biological activities. researchgate.net These models can guide the design of new analogs of this compound with improved potency and selectivity. Machine learning approaches are increasingly being used to build more accurate and predictive QSAR models. researchgate.net

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the elucidation of reaction mechanisms and the interpretation of experimental data.

Table 2: Application of Computational Methods in the Rational Design of this compound Analogs

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.govajchem-a.commdpi.com | Identification of potential therapeutic targets and guidance for lead optimization. |

| QSAR Modeling | Correlation of chemical structure with biological activity. researchgate.net | Design of new derivatives with enhanced potency and selectivity. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the ligand-protein complex. | Understanding the stability of the binding interaction and the role of solvent. |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. | Early identification of potential liabilities and guidance for structural modification. |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The quinolinone scaffold is known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The specific substitution pattern of this compound may confer unique pharmacological properties and the potential to interact with novel biological targets.

Given the prevalence of the quinoline core in kinase inhibitors, one promising area of investigation is the evaluation of this compound against a panel of protein kinases involved in cancer and inflammatory diseases. nih.gov The benzyl and phenyl substituents could facilitate specific interactions within the ATP-binding pocket of certain kinases.

Another area of interest is its potential as an antimicrobial agent. Quinolones are a well-known class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. acs.org The unique structural features of this compound might lead to activity against drug-resistant bacterial strains.

Furthermore, the neuroprotective potential of quinoline derivatives is an emerging area of research. Some quinolinones have shown activity as modulators of receptors involved in neurodegenerative diseases. mdpi.com The lipophilic nature of the benzyl and phenyl groups in this compound might facilitate its entry into the central nervous system.

Challenges and Opportunities in Quinolinone-Based Research and Optimization

Despite the therapeutic potential of quinolinone derivatives, several challenges remain in their development as clinical candidates. A significant hurdle is the emergence of drug resistance, particularly in the context of anticancer and antimicrobial therapies. nih.gov Overcoming resistance often requires the design of new compounds that can evade resistance mechanisms or act on novel targets.

Another challenge is the optimization of the pharmacokinetic properties of quinolinone-based compounds, including their solubility, metabolic stability, and bioavailability. nih.gov Poor pharmacokinetic profiles can lead to suboptimal efficacy and potential toxicity. Strategies to address these issues include the introduction of specific functional groups to modulate physicochemical properties and the use of prodrug approaches.

The structural complexity of some quinolinone derivatives can also pose a challenge for large-scale synthesis. nih.gov The development of efficient and scalable synthetic routes is therefore crucial for the translation of promising laboratory findings into clinical applications.

Despite these challenges, the quinolinone scaffold continues to present significant opportunities for drug discovery. The versatility of its chemistry allows for the creation of large and diverse compound libraries for high-throughput screening. nih.gov The integration of computational methods with experimental approaches can streamline the optimization process and increase the likelihood of success. researchgate.net The exploration of novel biological targets for quinolinone derivatives holds the promise of identifying first-in-class therapies for a range of diseases.

Q & A

Q. What are the established synthetic pathways for 2-Amino-1-benzyl-3-phenylquinolin-4-one, and what are their limitations?

The compound can be synthesized via acid- or base-catalyzed isomerization of substituted 2′-aminochalcones. A microwave-assisted approach using indium(III) chloride as a catalyst has been shown to improve yields (63%) and reduce reaction times (5 minutes under 360 W irradiation). However, challenges include the need for specialized equipment and potential side reactions under harsh conditions . Retrosynthetic analysis suggests using benzoyl chloride with anthranilic acid and substituted amines, though this may require optimization for sterically hindered substrates .

Q. How can spectroscopic and crystallographic methods be combined to confirm the molecular structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides functional group and connectivity data, while X-ray crystallography resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds and π–π stacking). For example, dihedral angles between fused quinoline rings (0.28°) and benzene moieties (57.84°) were determined via crystallography, validating NMR assignments . Refinement using SHELX software ensures accuracy in structural parameters .

Q. What are the key functional groups in this compound, and how are they characterized?

The amino group is identified via IR absorption (3400–3300 cm⁻¹) and NH coupling in ¹H NMR. The quinolin-4-one carbonyl (C=O) appears at ~1630 cm⁻¹ in IR and ~170 ppm in ¹³C NMR. Aromatic protons are observed as multiplet signals (δ 7.47–9.10 ppm), with substituent effects confirmed by X-ray-derived torsion angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in quinolin-4-one synthesis?

Catalyst screening (e.g., InCl₃ vs. traditional acids/bases) and solvent polarity adjustments (e.g., CH₂Cl₂/di-isopropylether for crystallization) can improve efficiency. Microwave irradiation reduces energy barriers, while statistical design of experiments (DoE) identifies critical factors (e.g., temperature, molar ratios) .

Q. What methodologies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in dihedral angles or hydrogen bonding can arise from solution vs. solid-state dynamics. Cross-validate NMR-derived coupling constants with crystallographic torsion angles. For example, π–π stacking distances (3.94 Å) in crystals may explain NMR peak broadening due to aggregation in solution .

Q. How to design structure-activity relationship (SAR) studies for biological applications?

Introduce substituents at the 1-benzyl or 3-phenyl positions to modulate lipophilicity and electronic effects. Compare bioactivity (e.g., antitubercular) against analogs like 2-methylquinazolin-4-ones. Use molecular docking to predict binding interactions, validated by in vitro assays .

Q. What computational approaches predict the reactivity of fluorinated quinolin-4-one analogs?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For trifluoromethyl derivatives, electrostatic potential maps explain regioselectivity in aromatic substitution reactions .

Q. How do fluorinated substituents impact spectroscopic properties and stability?

Trifluoromethyl groups deshield adjacent protons (upfield shifts in ¹H NMR) and enhance thermal stability (mp 240–241°C). ¹⁹F NMR detects CF₃ signals at ~-60 ppm, while IR shows C-F stretches at 1100–1200 cm⁻¹ .

Methodological Considerations

Q. What steps ensure rigorous retrosynthetic analysis for quinolin-4-one derivatives?

(1) Identify target bonds disconnecting into synthons (e.g., amide bonds from benzoyl chloride). (2) Evaluate feasible precursors (anthranilic acid, substituted amines). (3) Test protecting groups for amino functionalities to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.